molecular formula C10H9ClN4O B073429 4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone CAS No. 1210-32-8

4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone

Cat. No. B073429
CAS RN: 1210-32-8
M. Wt: 236.66 g/mol
InChI Key: IQWBJSGIFJQBLQ-UHFFFAOYSA-N
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Description

4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone, also known as PHZ, is a chemical compound with potential applications in scientific research. This compound is a pyridazinone derivative that has been synthesized and studied for its biological activity.

Mechanism of Action

The mechanism of action of 4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone is not fully understood. However, it has been shown to inhibit the activity of enzymes involved in DNA synthesis, which could be responsible for its anti-cancer activity. Additionally, 4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone has been shown to have antioxidant properties, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as induce apoptosis (programmed cell death) in these cells. Additionally, 4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone has been shown to have neuroprotective effects, which could be due to its ability to scavenge free radicals and inhibit oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, 4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone has been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation of using 4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone in lab experiments is its limited solubility in water, which could make it difficult to work with in certain assays.

Future Directions

There are several future directions for research on 4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy. Additionally, there is potential for the development of new synthetic methods for 4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone, which could improve its yield and purity. Finally, there is potential for the development of analogs of 4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone with improved properties, such as increased solubility or potency.

Synthesis Methods

The synthesis of 4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone can be achieved by the reaction of 4-chloro-2-nitrophenylhydrazine with ethyl acetoacetate in the presence of a base. This reaction results in the formation of an intermediate, which is then further reacted with hydrazine hydrate to yield 4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone. The synthesis of 4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone has been optimized to produce high yields and purity for research purposes.

Scientific Research Applications

4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone has been studied for its potential use in cancer research. It has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further investigation. Additionally, 4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective effects, which could make it a potential therapeutic agent for these diseases.

properties

IUPAC Name

4-chloro-5-hydrazinyl-2-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O/c11-9-8(14-12)6-13-15(10(9)16)7-4-2-1-3-5-7/h1-6,14H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWBJSGIFJQBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60153102
Record name 4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60153102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone

CAS RN

1210-32-8
Record name 4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC69010
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69010
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60153102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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